molecular formula C11H9N3 B13117204 3-(1H-Pyrazol-3-yl)indolizine

3-(1H-Pyrazol-3-yl)indolizine

Katalognummer: B13117204
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: TZZGEJDQBKAMPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Pyrazol-3-yl)indolizine is a heterocyclic compound that combines the structural features of both pyrazole and indolizine. These types of compounds are of significant interest in organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. The indolizine moiety is known for its aromatic stability and the pyrazole ring is recognized for its versatility in forming various derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Pyrazol-3-yl)indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the indolizine or pyrazole rings .

Wirkmechanismus

The mechanism of action of 3-(1H-Pyrazol-3-yl)indolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-Pyrazol-3-yl)indolizine is unique due to its combination of the indolizine and pyrazole moieties, which provides a distinct set of chemical and biological properties. This dual structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C11H9N3

Molekulargewicht

183.21 g/mol

IUPAC-Name

3-(1H-pyrazol-5-yl)indolizine

InChI

InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13)

InChI-Schlüssel

TZZGEJDQBKAMPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=C(N2C=C1)C3=CC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.